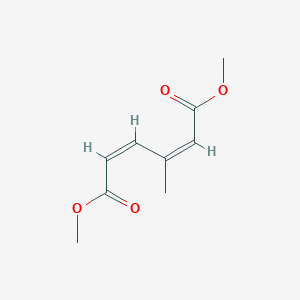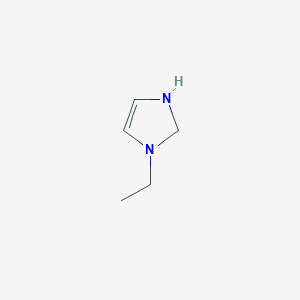![molecular formula C31H53NO B14575728 2-[2-(Dimethylamino)ethylidene]cholestan-3-one CAS No. 61223-75-4](/img/structure/B14575728.png)
2-[2-(Dimethylamino)ethylidene]cholestan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)ethylidene]cholestan-3-one is an organic compound with the molecular formula C₃₁H₅₃NO. It is a group of stereoisomers and is known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-[2-(Dimethylamino)ethylidene]cholestan-3-one involves several steps. One common method is the modified Clemmensen reduction, which involves the reaction of cholestan-3-one with activated zinc in the presence of hydrochloric acid and acetone . The reaction conditions are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-[2-(Dimethylamino)ethylidene]cholestan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride, activated zinc, and acetone . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of cholestan-3-one can yield cholestane, 3-acetoxycholest-2-ene, and cholestan-3-one .
Scientific Research Applications
2-[2-(Dimethylamino)ethylidene]cholestan-3-one has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its role in various biochemical pathways. In industry, it is used in the production of surfactants, plasticizers, and adhesives .
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethylidene]cholestan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
2-[2-(Dimethylamino)ethylidene]cholestan-3-one can be compared with other similar compounds, such as cholestan-3-one and cholestane. While these compounds share some structural similarities, this compound is unique due to the presence of the dimethylaminoethylidene group. This structural difference imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields .
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications Its unique structure and properties make it a valuable tool for studying various biochemical pathways and developing new therapeutic agents
Properties
CAS No. |
61223-75-4 |
|---|---|
Molecular Formula |
C31H53NO |
Molecular Weight |
455.8 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-2-[2-(dimethylamino)ethylidene]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H53NO/c1-21(2)9-8-10-22(3)26-13-14-27-25-12-11-24-19-29(33)23(16-18-32(6)7)20-31(24,5)28(25)15-17-30(26,27)4/h16,21-22,24-28H,8-15,17-20H2,1-7H3/t22-,24?,25+,26-,27+,28+,30-,31+/m1/s1 |
InChI Key |
UTLHLNIAWUOWKG-JLAQHFPUSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(=CCN(C)C)C(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=CCN(C)C)C(=O)C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14575662.png)


![2H-Pyran, tetrahydro-2-[2-(2-methyloxiranyl)ethoxy]-](/img/structure/B14575696.png)
![Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate](/img/structure/B14575698.png)
![4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14575708.png)
![1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-](/img/structure/B14575713.png)
![Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]-](/img/structure/B14575715.png)
![1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14575718.png)


![1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]hexan-1-one](/img/structure/B14575741.png)
